molecular formula C11H14ClNO4S2 B2581520 1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448030-84-9

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2581520
CAS No.: 1448030-84-9
M. Wt: 323.81
InChI Key: XGDNSVRLIHAZRV-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Bromophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
  • 1-((3-Methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
  • 1-((3-Nitrophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Uniqueness

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S2/c1-18(14,15)11-5-6-13(8-11)19(16,17)10-4-2-3-9(12)7-10/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDNSVRLIHAZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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